8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Description
8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a brominated heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.047 g/mol (). Key physicochemical properties include a boiling point of 332.0 ± 42.0 °C, density of 1.6 ± 0.1 g/cm³, and a logP value of 2.60, indicative of moderate lipophilicity (). The bromine substitution at the 8-position distinguishes it from other analogs and may influence its reactivity and biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-9-7-6(5)11-4-3-10-7/h1-2H,3-4H2,(H,9,10) |
InChI Key |
VOKFUFIQTWXBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Brominated Pyridine Derivatives
The most common approach involves cyclocondensation of brominated pyridine precursors with halogenated alkylating agents. For example, 2,4,6-tribromopyridin-3-ol reacts with 1,3-dibromopropane in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the pyrido-oxazine core . The reaction proceeds via tandem Sₙ2 and SₙAr mechanisms:
-
Alkylation : The hydroxyl group of 2,4,6-tribromopyridin-3-ol attacks 1,3-dibromopropane, forming a propoxy intermediate.
-
Intramolecular Cyclization : The secondary bromine undergoes nucleophilic aromatic substitution (SₙAr) with the pyridine ring, closing the oxazine ring.
Key Parameters :
-
Temperature: 80°C for 4 hours
-
Solvent: DMF
-
Yield: 40–65% after column chromatography (20% ethyl acetate/hexane) .
Reductive Cyclization of Oxazinone Precursors
4H-Pyrido[3,2-b] oxazin-3-one serves as a key intermediate. Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the dihydro-oxazine scaffold, which is subsequently brominated :
-
Reduction :
-
Bromination :
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) selectively substitutes the 8-position:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency. A one-pot protocol combines 2-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate under microwave conditions :
-
Conditions : 180°C, 15–30 minutes, benzoic acid catalyst (20 mol%).
-
Mechanism : Simultaneous alkylation and cyclization via Sₙ2 pathways.
Halogen Exchange Reactions
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine undergoes halogen migration under acidic conditions. Treatment with HBr/AcOH induces bromine redistribution to the thermodynamically favored 8-position :
Tandem Sₙ2/SₙAr Reactions
A scalable method employs 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate with brominated pyridines. For example :
-
Sₙ2 Alkylation : 2,4,6-Tribromopyridin-3-ol reacts with 1,3-dibromopropane.
-
SₙAr Cyclization : Base-mediated intramolecular attack forms the oxazine ring.
-
Optimized Conditions : Triethylamine (Et₃N), DMF, 80°C, 4 hours.
Comparative Analysis of Methods
Mechanistic Insights
-
Regioselectivity in Bromination : The 8-position is favored due to steric and electronic effects. Quantum mechanical calculations (DFT) show lower activation energy for bromination at C8 compared to C6 or C7 .
-
Cyclization Dynamics : Ring closure is facilitated by the anti-periplanar alignment of the leaving group (Br) and nucleophilic oxygen .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[3,2-B][1,4]oxazine derivatives.
Scientific Research Applications
Chemistry: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Brominated Derivatives at Different Positions
Substitution patterns significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
Methyl-Substituted Derivatives
Alkyl substitutions modulate solubility and metabolic stability:
Key Observations :
- The 4-methyl group in 7-bromo-4-methyl derivatives reduces melting point (77–79°C) compared to non-methylated analogs, likely due to reduced crystallinity ().
- Methyl groups may enhance metabolic stability but reduce aqueous solubility.
Parent Scaffold and Isomeric Variants
The unsubstituted parent compound and ring-isomerized analogs provide baseline comparisons:
Key Observations :
Table 3. Comparative Overview of Select Compounds
| Property | 8-Bromo Target Compound | 7-Bromo-4-Methyl | Parent Scaffold |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.047 | 229.077 | 136.15 |
| logP | 2.60 | ~2.8 (estimated) | 1.2 (estimated) |
| Melting Point (°C) | - | 77–79 | 85–86 |
| Biological Activity | Anticancer, CNS modulation | CNS modulation | Limited data |
Q & A
Q. What are the established synthetic routes for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate under reflux conditions in anhydrous ethanol. Key intermediates include thiolactams, which are reduced to yield the dihydro-oxazine scaffold . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) significantly impact cyclization efficiency. For brominated derivatives, electrophilic substitution at the pyridine ring requires controlled bromine equivalents to avoid over-substitution .
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- 1H/13C NMR : Look for characteristic signals: (i) a singlet for the oxazine methylene protons (δ 4.2–4.5 ppm), (ii) pyridine protons (δ 7.5–8.3 ppm), and (iii) bromine-induced deshielding in adjacent carbons (δ 120–135 ppm in 13C) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 215.05 for C7H7BrN2O) with <2 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities; monoclinic systems (space group P21/c) are typical for related oxazines .
Q. How should researchers handle storage and stability concerns?
Store under inert gas (N2/Ar) at 2–8°C to prevent oxidative degradation. Avoid prolonged exposure to light, as brominated heterocycles are prone to photolytic C-Br bond cleavage . Use amber vials and conduct stability assays via HPLC every 3 months to monitor decomposition .
Q. What are structurally similar analogs, and how do their properties compare?
- 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 959992-62-2): Similar scaffold but brominated at position 6; reduced steric hindrance alters reactivity in cross-coupling reactions .
- Ethyl 2-methyl-3-oxo derivatives (e.g., CAS 852054-42-3): Ketone substitution enhances electrophilicity for nucleophilic additions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives?
Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in bromination or cross-coupling reactions. ICReDD’s reaction path search algorithms can simulate intermediates and transition states, narrowing experimental conditions by 60–70% . Pair this with machine learning (ML) models trained on oxazine reaction databases to predict yields under varying temperatures/catalysts .
Q. How to resolve contradictions in reaction outcomes reported across studies?
Example: Discrepancies in cyclization yields (40–80%) may arise from trace moisture or residual bases. Use design of experiments (DoE) to isolate variables:
Q. What strategies improve regioselectivity in functionalizing the pyrido-oxazine core?
Q. How to design mechanistic studies for oxidation/reduction pathways?
- Isotopic labeling : Introduce 18O at the oxazine oxygen to track redox pathways via MS/MS fragmentation .
- EPR spectroscopy : Detect radical intermediates during bromide elimination or peroxide-mediated oxidations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
